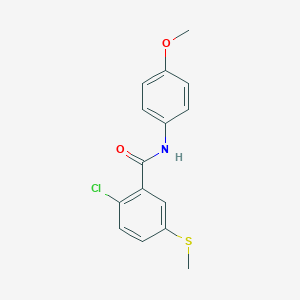![molecular formula C26H34N2O3S B299672 N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide works by inhibiting the activity of the NF-κB pathway, which is involved in the transcription of genes that regulate cell survival, proliferation, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the immune response. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide inhibits the activity of IKKβ, a kinase that activates NF-κB, thereby blocking the transcription of genes regulated by this pathway.
Biochemical and Physiological Effects
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of the immune response. In cancer cells, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In animal models of inflammation and autoimmune diseases, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to reduce inflammation and improve disease symptoms. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to modulate the immune response by suppressing the activity of T cells and dendritic cells.
实验室实验的优点和局限性
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has some limitations for lab experiments, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
未来方向
There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs with improved efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied in combination with other drugs, and further studies are needed to determine the optimal combination and dosing regimen. Finally, the development of biomarkers to predict response to N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide and monitor its efficacy in clinical trials is an important area of future research.
Conclusion
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway, but also has some limitations, including its potential toxicity. There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs, and the exploration of its potential therapeutic applications in other diseases.
合成方法
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide can be synthesized by a multistep process involving the reaction of various chemical reagents. The synthesis method of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been described in detail in a patent application filed by Cephalon, Inc. (US 2009/0016779 A1). The patent application outlines the preparation of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide from 4-cyclohexylphenol, 2-bromoethylamine hydrobromide, and 3-(methylthio)propionic acid, followed by coupling with benzoyl chloride.
科学研究应用
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
属性
分子式 |
C26H34N2O3S |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
N-[1-[2-(4-cyclohexylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O3S/c1-32-19-16-24(28-25(29)22-10-6-3-7-11-22)26(30)27-17-18-31-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,30)(H,28,29) |
InChI 键 |
KXSMPESSZSLCLA-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)